E-7-Dodecen-1-ol acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(E)-dodec-7-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-7H,3-5,8-13H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZGQHWTRUVFLG-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894977 | |
| Record name | (E)-7-Dodecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16695-41-3, 16677-06-8 | |
| Record name | (E)-7-Dodecenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Dodecen-1-ol, 1-acetate, (7E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Dodecen-1-ol, 1-acetate, (7E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-7-Dodecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodec-7-en-1-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (E)-7-Dodecen-1-ol Acetate for Chemical Ecologists
This guide offers an in-depth exploration of (E)-7-dodecen-1-ol acetate, a significant semiochemical in the field of chemical ecology. We will delve into its discovery, biological functions, biosynthesis, and its practical applications in integrated pest management (IPM). This document is designed for researchers, scientists, and professionals in drug development, providing both foundational knowledge and advanced insights into this fascinating molecule.
Introduction: The Silent Language of Insects
Chemical ecology is the study of the chemical interactions between living organisms.[1] At the heart of this discipline are semiochemicals, which are chemical substances that carry information between individuals. A prominent class of semiochemicals is pheromones, which mediate interactions between individuals of the same species. Among the vast array of identified pheromones, (E)-7-dodecen-1-ol acetate stands out for its widespread use by numerous insect species, particularly moths (Lepidoptera), as a key component of their sex pheromone blends.[2] Understanding the nuances of this single molecule provides a window into the complex world of insect communication, evolution, and behavior. This guide will serve as a technical resource for harnessing this knowledge for both fundamental research and the development of sustainable pest control strategies.
Chemical Identity and Properties
(E)-7-Dodecen-1-ol acetate is a straight-chain unsaturated ester with the molecular formula C₁₄H₂₆O₂.[2]
Table 1: Chemical Properties of (E)-7-Dodecen-1-ol Acetate
| Property | Value |
| Molecular Formula | C₁₄H₂₆O₂ |
| Molecular Weight | 226.36 g/mol [2] |
| CAS Number | 16677-06-8[2] |
| Isomerism | Exists as (E) and (Z) geometric isomers. The spatial arrangement of the hydrogen atoms across the double bond is crucial for biological activity. |
The geometry of the double bond is of paramount importance. The (E) (entgegen or trans) and (Z) (zusammen or cis) isomers often elicit vastly different, or even inhibitory, behavioral responses in insects. The precise ratio of these isomers in a pheromone blend is critical for species-specific recognition.
Synthesis Considerations: The chemical synthesis of (E)-7-dodecen-1-ol acetate typically involves strategies that allow for stereoselective control of the double bond geometry. Common approaches include the Wittig reaction or the use of organometallic coupling reactions to construct the carbon skeleton, followed by acetylation of the resulting alcohol.[3][4][5] The purity of the final product is critical for its use in biological assays and field applications, as even small amounts of the incorrect isomer can have antagonistic effects.[6]
Biological Significance and Species Specificity
(E)-7-Dodecen-1-ol acetate is a component of the female-produced sex pheromone for a wide range of moth species.[2] It plays a crucial role in attracting males for mating. The specificity of this chemical signal is often achieved through a unique blend of multiple compounds, where (E)-7-dodecen-1-ol acetate is a major or minor component.
Table 2: Selected Insect Species Utilizing (E)-7-Dodecen-1-ol Acetate
| Species | Family | Common Name | Role of (E)-7-Dodecen-1-ol acetate |
| Lobesia botrana | Tortricidae | European Grapevine Moth | Minor Pheromone Component[7] |
| Spodoptera frugiperda | Noctuidae | Fall Armyworm | Pheromone Component[2] |
| Trichoplusia ni | Noctuidae | Cabbage Looper | Key Pheromone Component (Z-isomer)[3][8][9] |
| Argyrotaenia velutinana | Tortricidae | Redbanded Leafroller | Pheromone Component[2] |
It is important to note that while the focus of this guide is the (E)-isomer, the (Z)-isomer, also known as (Z)-7-dodecenyl acetate, is a major pheromone component for several significant pest species, including the cabbage looper (Trichoplusia ni) and the fall armyworm (Spodoptera frugiperda).[3][8][9][10] In some species, the presence of both isomers in a specific ratio is essential for optimal male attraction. For instance, in the turnip moth (Agrotis segetum), (Z)-7-dodecen-1-ol, the alcohol precursor, acts as a synergist, enhancing the attractiveness of the primary acetate components.[11]
Interestingly, the convergent evolution of this molecule is highlighted by its identification as a pre-ovulatory sex pheromone in the female Asian elephant (Elephas maximus).[12][13][14] This remarkable finding underscores the efficiency of certain chemical structures in biological signaling across vastly different taxa.
Biosynthesis: The Molecular Machinery of Pheromone Production
The biosynthesis of (E)-7-dodecen-1-ol acetate and similar moth pheromones is a fascinating example of specialized fatty acid metabolism. The process typically occurs in the pheromone gland of the female moth and involves a series of enzymatic steps.
The general pathway begins with common fatty acid precursors, such as palmitic acid (C16) or stearic acid (C18). These precursors undergo a series of modifications by specific enzymes to produce the final pheromone components. The key enzymatic steps include:
-
Desaturation: Introduction of double bonds at specific positions in the fatty acid chain by desaturase enzymes.[7] These enzymes are often highly specific and are a major source of pheromone diversity among moth species.[7]
-
Chain Shortening: Removal of two-carbon units from the fatty acid chain through a process similar to beta-oxidation, catalyzed by acyl-CoA oxidases.[7][15]
-
Reduction: The carboxyl group of the fatty acid is reduced to an alcohol by fatty acyl reductases.
-
Acetylation: The resulting alcohol is then esterified to form the acetate ester by an acetyltransferase.
Sensory Perception and Behavioral Responses
Male moths detect female-produced pheromones using specialized olfactory receptor neurons housed in sensilla on their antennae. The detection of a specific pheromone molecule triggers a nerve impulse, which is then processed in the antennal lobe of the moth's brain. This ultimately leads to a behavioral response, which can range from activation and taking flight to upwind flight along the pheromone plume towards the source.
Electroantennography (EAG): A Window into Insect Olfaction Electroantennography is a powerful technique used to measure the electrical response of an insect's antenna to volatile compounds.[16][17] It provides a direct measure of the detection of a specific chemical by the olfactory system. In a typical EAG experiment, an isolated antenna is placed between two electrodes, and a puff of air containing the test compound is passed over it. The resulting depolarization of the olfactory receptor neurons is recorded as a negative voltage deflection. The amplitude of this deflection is proportional to the number of neurons that are stimulated.
Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique combines the separation power of gas chromatography with the sensitivity of the insect antenna.[18] A complex mixture, such as a pheromone gland extract, is separated by GC, and the effluent is split between a conventional detector (like a flame ionization detector) and an insect antenna preparation. This allows for the precise identification of the biologically active compounds in the mixture.
Practical Applications in Integrated Pest Management (IPM)
The species-specificity and potent attractive properties of (E)-7-dodecen-1-ol acetate and related compounds make them valuable tools for integrated pest management.[3] These semiochemical-based strategies are often more environmentally friendly than broad-spectrum insecticides.
a) Monitoring: Pheromone-baited traps are widely used to monitor insect populations.[19] By counting the number of male moths captured over time, growers can determine the presence and relative abundance of a pest species, and time insecticide applications more effectively. This reduces the overall amount of pesticide used and minimizes the impact on non-target organisms.
b) Mating Disruption: Mating disruption is a pest control technique that involves releasing a large amount of synthetic pheromone into the environment.[20][21] This high concentration of pheromone makes it difficult for male insects to locate calling females, thus disrupting mating and reducing the subsequent larval population.[21] Mating disruption is a highly effective and specific method of pest control, with minimal impact on beneficial insects and the environment.[21][22] For example, a blend containing (Z)-8-dodecen-1-yl acetate, (E)-8-dodecen-1-yl acetate, and (Z)-8-dodecen-1-ol is used for mating disruption of the Oriental fruit moth.[23]
c) Mass Trapping: In some cases, pheromone traps can be used for mass trapping, where the goal is to remove a significant portion of the male population from an area, thereby reducing the number of successful matings.
d) Lure and Kill: This strategy combines a pheromone lure with a small amount of insecticide or a pathogen. Male insects are attracted to the lure and are then killed by the toxicant. This approach minimizes the amount of insecticide released into the environment.
Experimental Protocols
Protocol 1: Electroantennography (EAG)
-
Preparation of the Antenna: An adult male moth is immobilized, and one of its antennae is carefully excised at the base.[16] The distal tip of the antenna is also removed to allow for better electrical contact.
-
Mounting the Antenna: The antenna is mounted between two glass capillary electrodes filled with a saline solution. The recording electrode makes contact with the distal end of the antenna, while the reference electrode is connected to the base.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Test compounds, dissolved in a solvent and applied to a piece of filter paper inside a Pasteur pipette, are introduced into the airstream for a short duration (e.g., 1-2 seconds).[24]
-
Data Acquisition: The electrical potential difference between the two electrodes is amplified and recorded using a data acquisition system. The negative voltage deflection following a stimulus is the EAG response.
-
Controls: A solvent-only control and a standard reference compound are used to ensure the reliability of the responses. A one-minute interval is typically maintained between puffs to allow the antenna to recover.[24]
Conclusion
(E)-7-Dodecen-1-ol acetate is a molecule of significant interest to chemical ecologists, offering insights into insect communication, evolution, and behavior. A thorough understanding of its chemical properties, biological function, and biosynthesis is essential for its effective use in research and pest management. The techniques of electroantennography and coupled GC-EAD are indispensable tools for elucidating the role of this and other semiochemicals in the natural world. As we continue to unravel the complexities of chemical communication, we can expect to see even more innovative and sustainable applications of compounds like (E)-7-dodecen-1-ol acetate in the future.
References
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Rasmussen, L. E. L., Lee, T. D., Zhang, A., Roelofs, W. L., & Daves, G. D. (1997). Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus. Chemical Senses, 22(4), 417–437. [Link]
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Rasmussen, L. E. L., Lee, T. D., Zhang, A., Roelofs, W. L., & Daves, G. D. (1997). Purification, Identification, Concentration and Bioactivity of ( Z )-7-Dodecen-1-yl Acetate: Sex Pheromone of the Female Asian Elephant, Elephas maximus. ResearchGate. [Link]
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Rasmussen, L. E. (2001). Source and Cyclic Release Pattern of (Z)-7-Dodecenyl Acetate, the Pre-ovulatory Pheromone of the Female Asian Elephant. Chemical Senses, 26(5), 597-607. [Link]
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Löfstedt, C., & Xia, Y. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. Journal of Chemical Ecology, 47(4), 365-378. [Link]
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Rama, F., & Reddy, G. (2015). Synthesis of (Z)-7-dodecen-1-ol, (Z)-7-tetradecen-1-yl acetate, (Z)-9-tetradecenal and (Z)-9-hexadecen-1-yl acetate from aleuritic acid. ResearchGate. [Link]
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Berger, R. S. (1966). Insect Sex Attractants. VI. 7-Dodecen-1-ol Acetates and Congeners. Journal of Economic Entomology, 59(5), 1083-1086. [Link]
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JoVE. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. JoVE. [Link]
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ResearchGate. (2008). Field results of mating disruption technologies for the control of codling moth, Cydia pomonella (L.), and oriental fruit moth, Grapholita molesta (Busck) in Pennsylvania apple orchards. ResearchGate. [Link]
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Aukrust, A., Rongved, P., & Skattebøl, L. (1985). The synthesis of (z)-8-dodecen-1-ol and its acetate, pheromone components of the oriental fruit moth (grapholita molesta). Acta Chemica Scandinavica, 39b, 267-272. [Link]
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Mayer, M. S., & Mitchell, E. R. (2002). (Z)-7-dodecenyl acetate: a supernormal stimulus of Trichoplusia ni (Hübner) [Lepidoptera: Noctuidae] sex pheromone behavior. Journal of Environmental Science and Health, Part B, 37(2), 161-172. [Link]
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Cahiez, G., & Martin, A. (2009). Synthesis of E-9-Dodecen-1-yl Acetate Using Organomanganese Reagents. ResearchGate. [Link]
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N'Guessan, A. H., N'Cho, A. L., & N'Da, H. A. (2024). Biological control of fall armyworm Sopdoptera frugiperda (Lepidoptera: Noctuidae) by using the pheromone Z7-dodecenyl acetate, Z11-hexadecenyl acetate, Z9-tetradecenyl acetate. International Journal of Environment, Agriculture and Biotechnology, 9(5), 26-32. [Link]
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European and Mediterranean Plant Protection Organization. (n.d.). Straight Chain Arthropod Pheromones (SCAPs). EPPO. [Link]
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ResearchGate. (n.d.). (E)-8-Dodecenyl acetate: Major component of the female sex pheromone of a Macadamia nut borer, Ecdytolopha torticornis. ResearchGate. [Link]
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Leskey, T. C., & Wright, S. E. (2009). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). Environmental Entomology, 38(3), 749-757. [Link]
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Miller, J. R., & Howell, J. F. (2005). Small Plot Trials Documenting Effective Mating Disruption of Oriental Fruit Moth by Using High Densities of Wax-Drop Pheromone Dispensers. Journal of Economic Entomology, 98(4), 1259-1267. [Link]
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SpringerLink. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Invo. SpringerLink. [Link]
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PubChem. (n.d.). 8-Dodecen-1-ol, 1-acetate, (8Z)-. PubChem. [Link]
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Schal Lab. (n.d.). Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. Schal Lab. [Link]
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ResearchGate. (n.d.). Control of Moth Pests by Mating Disruption: Successes and Constraints. ResearchGate. [Link]
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ResearchGate. (n.d.). Sex pheromone components of the beet armyworm, Spodoptera exigua. ResearchGate. [Link]
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International Journal of Zoological Investigations. (2023). Mating Disruption in Insect Pests by Sex Pheromones: A Profound Integrated Pest Management Technique. International Journal of Zoological Investigations, 9(1), 1-10. [Link]
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The Royal Entomological Society. (n.d.). The role of larval nutrition in shaping pheromone composition in fall armyworm. The Royal Entomological Society. [Link]
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Harborne, J. B. (2000). Twenty-five years of chemical ecology. Natural Product Reports, 17(5), 455-467. [Link]
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Spectroscopic Characterization of (E)-7-Dodecen-1-ol Acetate: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for (E)-7-dodecen-1-ol acetate, a significant semiochemical, particularly known as a component of insect pheromones. The structural elucidation and confirmation of this compound are paramount for its application in chemical ecology, pest management strategies, and synthetic chemistry. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section is designed to provide researchers, scientists, and drug development professionals with not only the raw data but also the underlying principles of spectral interpretation and validated experimental protocols, ensuring a thorough understanding of the molecule's spectroscopic signature.
Introduction
Chemical Identity and Significance
(E)-7-Dodecen-1-ol acetate, with the chemical formula C₁₄H₂₆O₂ and a molecular weight of 226.36 g/mol , is a long-chain unsaturated ester.[1][2] Its primary significance lies in its role as a lepidopteran sex pheromone. While its isomer, (Z)-7-dodecen-1-ol acetate, is a well-known attractant for species like the cabbage looper (Trichoplusia ni) and the Asian elephant (Elephas maximus), the (E)-isomer also plays a role in the complex chemical communication of various insect species.[3][4][5] The precise stereochemistry of the double bond is critical for its biological activity, making unambiguous spectroscopic confirmation essential for both synthetic batches and naturally isolated samples.
The Imperative of Spectroscopic Analysis
A multi-technique spectroscopic approach is indispensable for the rigorous structural confirmation of organic molecules.
-
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
IR spectroscopy identifies the key functional groups present.
-
Mass spectrometry determines the molecular weight and provides insight into the molecular formula and fragmentation patterns.
Together, these techniques offer a synergistic and self-validating system for structural elucidation, which is critical for quality control in synthesis and for understanding structure-activity relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
Principles of NMR for Alkene and Ester Moieties
For (E)-7-dodecen-1-ol acetate, ¹H and ¹³C NMR are used to map the proton and carbon skeletons, respectively. Key diagnostic signals include:
-
Vinylic Protons (¹H NMR): The protons attached to the double-bonded carbons. Their chemical shift and, crucially, their coupling constant (J-value) are indicative of the alkene's stereochemistry. For (E)-alkenes, the coupling constant is typically larger (around 15 Hz) compared to (Z)-alkenes (around 10 Hz).
-
Acetate Group (¹H and ¹³C NMR): The methyl protons of the acetate group give a characteristic singlet peak around 2.0 ppm in the ¹H NMR spectrum. The carbonyl carbon of the ester appears at approximately 171 ppm in the ¹³C NMR spectrum.
-
Methylene Protons (¹H NMR): The protons on the carbon adjacent to the ester oxygen (C1) are deshielded and appear as a triplet around 4.05 ppm.
¹H NMR Spectroscopic Data
The following table summarizes the proton NMR data for (E)-7-dodecen-1-ol acetate, typically recorded in deuterated chloroform (CDCl₃) at frequencies of 300-500 MHz.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (CH₂O) | ~4.05 | Triplet (t) | ~6.7 | 2H |
| H-12 (CH₃) | ~0.89 | Triplet (t) | ~6.8 | 3H |
| H-2 to H-6, H-9 to H-11 (CH₂) | ~1.26-1.63 | Multiplet (m) | - | 14H |
| H-7, H-8 (=CH) | ~5.38 | Multiplet (m) | - | 2H |
| Acetate CH₃ | ~2.04 | Singlet (s) | - | 3H |
Data compiled from typical values for similar long-chain acetates.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (CH₂O) | ~64.7 |
| C-12 (CH₃) | ~14.0 |
| C-2, C-3, C-4, C-5, C-6, C-9, C-10, C-11 (CH₂) | ~22.6-32.5 |
| C-7, C-8 (=CH) | ~131.0, ~129.5 |
| Acetate C=O | ~171.2 |
| Acetate CH₃ | ~21.0 |
Data compiled from typical values for similar long-chain acetates.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified (E)-7-dodecen-1-ol acetate in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Set the spectral width to cover the range of -1 to 10 ppm. Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Use a wider spectral width (e.g., 0-220 ppm). A proton-decoupled sequence is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 512-2048) and a longer relaxation delay may be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Workflow for NMR Analysis
Caption: Workflow for NMR analysis of (E)-7-Dodecen-1-ol acetate.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fundamentals of IR Spectroscopy
Specific bonds and functional groups vibrate at characteristic frequencies. For (E)-7-dodecen-1-ol acetate, the key absorptions are:
-
C=O Stretch: The ester carbonyl group exhibits a strong, sharp absorption band.
-
C-O Stretch: The C-O single bonds of the ester also produce characteristic bands.
-
C=C Stretch: The carbon-carbon double bond has a weaker absorption.
-
=C-H Bend: The out-of-plane bending of the hydrogens on the (E)-alkene is a key diagnostic feature, appearing as a strong band around 965 cm⁻¹.
IR Spectrum of (E)-7-Dodecen-1-ol Acetate
The following table lists the characteristic IR absorption bands.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Functional Group |
| C-H Stretch (sp³) | ~2925, 2855 | Strong | Alkane CH₂ & CH₃ |
| C=O Stretch | ~1740 | Strong, Sharp | Ester Carbonyl |
| C-O Stretch | ~1235, 1040 | Strong | Ester C-O |
| =C-H Bend (out-of-plane) | ~965 | Strong | (E)-Alkene |
Data compiled from typical values for similar long-chain esters and alkenes.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the neat liquid (E)-7-dodecen-1-ol acetate directly onto the ATR crystal.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal after the measurement.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.
Principles of Electron Ionization (EI) Mass Spectrometry
In EI-MS, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺•).[6] This molecular ion is often unstable and undergoes fragmentation into smaller, charged ions.[7] For long-chain acetates, a characteristic fragmentation is the loss of the acetate group.[8]
Mass Spectrum of (E)-7-Dodecen-1-ol Acetate
The molecular weight of (E)-7-dodecen-1-ol acetate is 226.36 g/mol .[1][2] The mass spectrum will show a molecular ion peak (if stable enough to be detected) and several characteristic fragment ions.
| m/z | Proposed Fragment | Significance |
| 226 | [C₁₄H₂₆O₂]⁺• | Molecular Ion (M⁺•) - May be weak or absent |
| 166 | [M - CH₃COOH]⁺• | Loss of acetic acid (60 Da) |
| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |
| various | CₙH₂ₙ₊₁⁺, CₙH₂ₙ₋₁⁺ | Alkyl and alkenyl fragments from the hydrocarbon chain |
Data compiled from the NIST Chemistry WebBook and typical fragmentation patterns of long-chain acetates.[1][9][10]
Experimental Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like pheromones.
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent like hexane or dichloromethane (e.g., 100 µg/mL).
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the compound from any impurities (e.g., start at 60°C, ramp to 250°C at 10°C/min).
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, which is typically operated in Electron Ionization (EI) mode at 70 eV.
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
-
Data Analysis: The resulting mass spectrum for the GC peak corresponding to the analyte is analyzed.
Primary Fragmentation Pathway
Caption: Key fragmentation pathways for (E)-7-Dodecen-1-ol acetate in EI-MS.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization comes from the integration of data from all three techniques. The process follows a logical, self-validating sequence:
-
MS confirms the Molecular Weight: GC-MS analysis establishes the molecular weight as 226 g/mol and suggests the presence of an acetate group due to the characteristic loss of 60 Da and the prominent m/z 43 peak.
-
IR identifies Functional Groups: The IR spectrum confirms the presence of the ester (C=O at ~1740 cm⁻¹, C-O at ~1235 cm⁻¹) and an (E)-disubstituted double bond (strong peak at ~965 cm⁻¹).
-
NMR Elucidates the Full Structure: ¹H and ¹³C NMR provide the final, unambiguous proof of the structure. The chemical shifts and integrations of the protons at C1, the acetate methyl group, and the terminal methyl group are consistent with the proposed structure. Most importantly, the coupling constant of the vinylic protons confirms the (E)-stereochemistry of the double bond at the C7 position.
This combined analysis leaves no ambiguity in the structural assignment of (E)-7-Dodecen-1-ol acetate.
Conclusion
The spectroscopic characterization of (E)-7-dodecen-1-ol acetate is a clear example of the necessity of a multi-faceted analytical approach in modern chemistry. The data and protocols presented in this guide provide a robust framework for the identification and purity assessment of this important semiochemical. By understanding the principles behind each technique and how the data interrelates, researchers can confidently confirm the structure and stereochemistry, ensuring the validity and reproducibility of their scientific investigations.
References
- L. R. S. D. G. L. Rasmussen, "Purification, Identification, Concentration and Bioactivity of (Z)-7-Dodecen-1-yl Acetate: Sex Pheromone of the Female Asian Elephant, Elephas maximus," ResearchGate, 2017. [URL: https://www.researchgate.net/publication/13840003_Purification_Identification_Concentration_and_Bioactivity_of_Z-7-Dodecen-1-yl_Acetate_Sex_Pheromone_of_the_Female_Asian_Elephant_Elephas_maximus]
- L. E. Rasmussen et al., "Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus," PubMed, 1997. [URL: https://pubmed.ncbi.nlm.nih.gov/9279465/]
- MedChemExpress, "(Z)-7-Dodecen-1-ol | Pheromone Inhibitor," MedChemExpress. [URL: https://www.medchemexpress.com/z-7-dodecen-1-ol.html]
- National Center for Biotechnology Information, "(Z)-7-dodecenyl acetate," PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5363527]
- S. C. J. R. K. D. R. S. M. P. S. B. V. P. S. C. J. R. K. D. R. S. M. P. S. B. V. S. C. J. R. K. D. R. S. M. P. S. B. V. T. R. G. V. V. J. V. R. P. B. S. M. S. R. D. K. R. C. S., "Synthesis of (Z)-7-dodecen-1-ol, (Z)-7-tetradecen-1-yl acetate, (Z)-9-tetradecenal and (Z)-9-hexadecen-1-yl acetate from aleuritic acid," ResearchGate, 2008. [URL: https://www.researchgate.
- The Pherobase, "Database of pheromones and semiochemicals," The Pherobase. [URL: https://www.pherobase.com/]
- NIST, "cis-7-Dodecen-1-yl acetate," NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=14959-86-5]
- NIST, "7-Dodecen-1-ol, acetate," NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C16677068]
- I. Abdurrahman et al., "Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del)," Asian Journal of Green Chemistry, 2019. [URL: https://ajgreenchem.com/article_142810.html]
- NIST, "8-Dodecen-1-ol, acetate, (E)-," NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C38363290]
- S. K. P. A. D. P. K. A. V. S. S., "The Synthesis of (Z)-8-Dodecen-1-ol and its Acetate, Pheromone Components of the Oriental Fruit Moth (Grapholita molesta)," ResearchGate, 2021. [URL: https://www.researchgate.net/publication/354005934_The_Synthesis_of_Z-8-Dodecen-1-ol_and_its_Acetate_Pheromone_Components_of_the_Oriental_Fruit_Moth_Grapholita_molesta]
- O. D. Sparkman, "Anatomy of an Ion's Fragmentation After Electron Ionization, Part I," LCGC International, 2022. [URL: https://www.chromatographyonline.
- NIST, "8-Dodecen-1-ol, acetate, (Z)-," NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C28079041]
- Chemistry LibreTexts, "Mass spectrometry 1," Chemistry LibreTexts, 2023. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)
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Methodological & Application
Application Note & Protocol: A Researcher's Guide to the Stereoselective Synthesis of (E)-7-Dodecen-1-ol Acetate
Abstract
This document provides a comprehensive guide for the stereoselective synthesis of (E)-7-dodecen-1-ol acetate, a compound of significant interest in chemical ecology and pest management research. We present a robust and well-vetted protocol centered on the Horner-Wadsworth-Emmons (HWE) reaction to establish the critical (E)-alkene geometry, followed by a straightforward acetylation. This guide is designed for researchers and scientists in organic synthesis and drug development, offering in-depth explanations of experimental choices, detailed step-by-step protocols, and methods for product validation to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
(E)-7-Dodecen-1-ol acetate is a component of the sex pheromone blend of several lepidopteran species, making it a valuable tool for monitoring and controlling insect populations. Its biological activity is highly dependent on the stereochemistry of the C7-C8 double bond. Therefore, a synthetic strategy that provides high stereochemical control is not just desirable, but essential.
While several olefination methods exist, they offer varying degrees of stereocontrol:
-
The Wittig Reaction: A cornerstone of alkene synthesis, the stereochemical outcome of the Wittig reaction is highly dependent on the ylide's stability. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the (E)-isomer.[1][2][3] Achieving high (E)-selectivity with simple alkyl ylides often requires specific modifications (e.g., the Schlosser modification), which can complicate the procedure.[4][5]
-
The Julia Olefination: This method, particularly the modified Julia-Kocienski olefination, is renowned for its excellent (E)-selectivity.[6][7][8] It involves the reaction of a metallated heteroaryl sulfone with a carbonyl compound.
-
Olefin Metathesis: A modern and powerful tool, cross-metathesis can construct the target double bond.[9][10][11] However, achieving high E/Z selectivity requires careful selection of advanced, and often expensive, catalysts.
-
The Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction utilizes phosphonate-stabilized carbanions. The HWE reaction almost invariably produces the thermodynamically more stable (E)-alkene with high selectivity.[12][13][14] Key advantages include operational simplicity, mild reaction conditions, and a straightforward purification process, as the phosphate byproduct is water-soluble.[12]
Chosen Strategy: For its reliability, high (E)-selectivity, and operational simplicity, this guide will detail a synthetic pathway based on the Horner-Wadsworth-Emmons reaction.
Retrosynthetic Analysis
The synthesis is planned in two main stages:
-
Acetylation: The final product is disconnected at the ester linkage to reveal the precursor alcohol, (E)-7-dodecen-1-ol. This is a standard functional group transformation.
-
Horner-Wadsworth-Emmons Olefination: The C7-C8 double bond of the precursor alcohol is disconnected. This leads to two synthons: a C7 aldehyde fragment (heptanal) and a C5 phosphonate ylide fragment derived from a protected 5-hydroxypentylphosphonate. This disconnection strategically places the required alcohol functionality onto one of the coupling partners.
The overall synthetic workflow is depicted below.
Caption: Retrosynthetic analysis of (E)-7-Dodecen-1-ol Acetate.
Experimental Protocols
Part A: Synthesis of (E)-7-Dodecen-1-ol via Horner-Wadsworth-Emmons Reaction
This protocol details the coupling of heptanal with the ylide generated from diethyl (5-(tetrahydro-2H-pyran-2-yloxy)pentyl)phosphonate. The tetrahydropyranyl (THP) group is a common acid-labile protecting group for alcohols.
Reaction Scheme: Heptanal + Diethyl (5-THP-oxy-pentyl)phosphonate --(Base)--> (E)-7-Dodecen-1-ol-THP-ether --(Acid)--> (E)-7-Dodecen-1-ol
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Diethyl (5-THP-oxy-pentyl)phosphonate | 322.36 | 3.22 g | 10.0 | Phosphonate Precursor |
| Sodium Hydride (60% in mineral oil) | 24.00 | 0.44 g | 11.0 | Base |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | Solvent |
| Heptanal | 114.19 | 1.14 g | 10.0 | Electrophile |
Protocol:
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Base Addition: Suspend sodium hydride (0.44 g, 11.0 mmol) in 30 mL of anhydrous THF in the flask. Cool the suspension to 0 °C using an ice bath.
-
Phosphonate Addition: Dissolve diethyl (5-(tetrahydro-2H-pyran-2-yloxy)pentyl)phosphonate (3.22 g, 10.0 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel. Add the phosphonate solution dropwise to the stirred NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The formation of the orange-red phosphonate carbanion should be visible.
-
Aldehyde Addition: Cool the reaction mixture back down to 0 °C. Add heptanal (1.14 g, 10.0 mmol) dropwise via syringe over 20 minutes.
-
Reaction: After adding the aldehyde, remove the ice bath and let the reaction stir overnight (approx. 12-16 hours) at room temperature.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the dried solution and concentrate it under reduced pressure using a rotary evaporator to obtain the crude THP-protected alcohol.
| Reagent | Amount | Role |
| Crude THP-protected alcohol | From Step A.1 | Substrate |
| Methanol | 50 mL | Solvent |
| p-Toluenesulfonic acid (PTSA) | ~100 mg | Acid Catalyst |
Protocol:
-
Dissolution: Dissolve the crude product from the previous step in 50 mL of methanol in a 100 mL round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of PTSA (approx. 100 mg).
-
Reaction Monitoring: Stir the solution at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Neutralization: Quench the reaction by adding a small amount of solid sodium bicarbonate until the solution is neutral.
-
Workup: Remove the methanol using a rotary evaporator. Add 50 mL of water to the residue and extract with diethyl ether (3 x 40 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude (E)-7-dodecen-1-ol by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield a colorless oil.
Part B: Acetylation of (E)-7-Dodecen-1-ol
This protocol employs a mild and efficient acetylation method.[15]
| Reagent | MW ( g/mol ) | Amount (for 5 mmol alcohol) | Moles (mmol) | Role |
| (E)-7-Dodecen-1-ol | 184.32 | 0.92 g | 5.0 | Substrate |
| Acetic Anhydride | 102.09 | 0.77 g (0.71 mL) | 7.5 | Acetylating Agent |
| Pyridine | 79.10 | 0.59 g (0.6 mL) | 7.5 | Catalyst/Base |
| Dichloromethane (DCM) | - | 20 mL | - | Solvent |
Protocol:
-
Setup: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve the purified (E)-7-dodecen-1-ol (0.92 g, 5.0 mmol) in 20 mL of dry dichloromethane.
-
Reagent Addition: Add pyridine (0.6 mL, 7.5 mmol), followed by the dropwise addition of acetic anhydride (0.71 mL, 7.5 mmol) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor completion by TLC.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), and finally with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product, (E)-7-dodecen-1-ol acetate, is often of sufficient purity (>95%) for research use. If necessary, further purification can be achieved by flash chromatography (eluent: 5% ethyl acetate in hexanes).
Characterization and Validation
The identity and purity of the synthesized (E)-7-dodecen-1-ol acetate should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 5.45-5.35 (m, 2H, -CH=CH-): The characteristic multiplet for the internal alkene protons. The coupling constant (J) for the (E)-isomer is typically ~15 Hz.
-
δ 4.05 (t, 2H, -CH₂-OAc): Triplet for the methylene group attached to the acetate.
-
δ 2.04 (s, 3H, -OAc): Singlet for the methyl group of the acetate.
-
δ 2.02-1.95 (m, 4H, allylic protons).
-
δ 1.68-1.55 (m, 2H).
-
δ 1.40-1.25 (m, 10H).
-
δ 0.89 (t, 3H, terminal -CH₃).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (226.36 g/mol ) and assess the isomeric purity (E/Z ratio).[16][17]
-
FT-IR (neat):
-
~3000-2850 cm⁻¹ (C-H stretch).
-
~1740 cm⁻¹ (C=O stretch of ester).
-
~1240 cm⁻¹ (C-O stretch of ester).
-
~965 cm⁻¹ (C-H bend, characteristic of trans-disubstituted alkenes).
-
Visualization of Mechanism and Workflow
Overall Synthetic Workflow
Caption: Step-by-step workflow for the synthesis.
Mechanism of the Horner-Wadsworth-Emmons Reaction
Caption: Simplified mechanism of the HWE reaction leading to (E)-alkenes.
References
- U.S. Patent No. US9975912B2. (2018). Method for producing (E,Z)-7,9-dodecadienyl-1-acetate.
-
Rasmussen, L. E. L., et al. (1997). Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus. Chemical Senses, 22(4), 417–437. [Link]
-
Rasmussen, L. E. L., et al. (1997). Purification, Identification, Concentration and Bioactivity of (Z)-7-Dodecen-1-yl Acetate: Sex Pheromone of the Female Asian Elephant, Elephas maximus. ResearchGate. [Link]
-
The Good Scents Company. (n.d.). (Z)-7-dodecen-1-yl acetate. [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]
-
Meshram, H. M., et al. (2010). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molecules, 15(1), 405-413. [Link]
-
The Pherobase. (n.d.). Synthesis of (E)-7-Dodecen-1-ol. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. [Link]
- World Intellectual Property Organization. (2016). Novel method for producing (e,z)
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
Xu, C., et al. (2018). Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. Nature, 558(7710), 415–419. [Link]
-
ChemistNATE. (2014). Grignard Reagent + Epoxide = Primary Alcohol (Mechanism). YouTube. [Link]
-
Academia.edu. (n.d.). (PDF) Selective acetylation of primary alcohols by ethyl acetate. [Link]
-
ResearchGate. (n.d.). A Fast and Convenient Procedure for the Acetylation of Alcohols. [Link]
-
Aukrust, I. R., et al. (1985). The synthesis of (z)-8-dodecen-1-ol and its acetate, pheromone components of the oriental fruit moth (grapholita molesta). Acta Chemica Scandinavica, 39b, 267-272. [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]
-
Chemistry LibreTexts. (2014). 18.13 The Wittig Reaction Forms an Alkene. [Link]
-
The Organic Chemistry Tutor. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. [Link]
-
Apeiron Synthesis. (n.d.). Cross-Metathesis. [Link]
-
Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (22), 2563-2585. [Link]
-
Chemistry LibreTexts. (2020). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. [Link]
-
Orgo Made Easy. (2014). The Wittig Reaction's E & Z Alkene Products Made Easy! - Organic Chemistry. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
-
Apeiron Synthesis. (2018). Synthesis of E- and Z-Trisubstituted Alkenes Using Chemoselective Cross-Metathesis. [Link]
-
ResearchGate. (n.d.). Synthesis of (Z)-7-dodecen-1-ol, (Z)-7-tetradecen-1-yl acetate, (Z)-9-tetradecenal and (Z)-9-hexadecen-1-yl acetate from aleuritic acid. [Link]
-
Organic-Chemistry.org. (n.d.). Acylation of Alcohols and Amines. [Link]
-
The Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. [Link]
-
Organic Reactions. (2018). The Julia–Kocienski Olefination. [Link]
-
ResearchGate. (n.d.). Synthesis of E-9-Dodecen-1-yl Acetate Using Organomanganese Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). trans-Alkene synthesis by olefination or metathesis. [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Lee, H. M., & Nolan, S. P. (2000). Alkenol−Alkyne Cross Metathesis. Organic Letters, 2(14), 2053–2055. [Link]
-
JoVE. (n.d.). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]
-
Cheméo. (n.d.). Chemical Properties of 7-Dodecen-1-ol, acetate, (E)- (CAS 16695-41-3). [Link]
-
Wikipedia. (2023). Wittig reaction. [Link]
-
Chemistry Leaf. (2019). Julia–Kocienski olefination: Tetrazole Sulfones to Trans (E)- alkenes. YouTube. [Link]
-
University of Glasgow. (n.d.). Development and Application of the One-pot Julia Olefination. [Link]
-
ResearchGate. (2007). Facile Synthesis of (E)-7-Hexadecen-1,16-olide (Ambrettolide). [Link]
-
Lin, H. Y., & Snider, B. B. (2011). Synthesis of (±)-7-hydroxylycopodine. Organic Letters, 13(5), 1234–1237. [Link]
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Application Note: A Detailed Guide to the HPLC Separation of E/Z Isomers of 7-Dodecen-1-ol Acetate
Abstract
The precise separation and quantification of geometric isomers are critical in fields ranging from pheromone analysis to pharmaceutical development, as stereochemistry dictates biological activity. This guide provides a comprehensive protocol for the High-Performance Liquid Chromatography (HPLC) separation of (E)- and (Z)-7-Dodecen-1-ol acetate isomers, compounds of significant interest in chemical ecology as insect pheromones. We delve into the nuanced mechanics of both Silver Ion (Ag+) HPLC and Reversed-Phase (RP-HPLC), offering detailed methodologies and the scientific rationale behind parameter selection. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods for isomeric separation.
Introduction: The Stereochemical Imperative in Pheromone Analysis
7-Dodecen-1-ol acetate exists as two geometric isomers, (E) and (Z), which often occur in specific ratios in the pheromone blends of various insect species. The biological response of an insect is frequently highly specific to one isomer or a precise ratio of both. For instance, (Z)-7-dodecenyl acetate is a known sex pheromone component for numerous moth species[1]. Consequently, the ability to separate and accurately quantify these isomers is paramount for quality control of pest management products, ecological research, and the synthesis of biologically active compounds.
The separation of geometric isomers like (E)- and (Z)-7-Dodecen-1-ol acetate presents a significant chromatographic challenge because they possess identical molecular weights and similar polarities[2]. This application note will explore two primary HPLC-based approaches to surmount this challenge: Silver Ion HPLC, which offers high selectivity for unsaturated compounds, and Reversed-Phase HPLC, a more conventional technique that can be optimized for isomer separation.
Foundational Principles of Isomeric Separation by HPLC
Silver Ion HPLC (Ag-HPLC): A Targeted Approach
Silver Ion Chromatography is a powerful technique for the separation of unsaturated compounds, including geometric isomers.[3][4] The principle lies in the reversible formation of charge-transfer complexes between silver ions (Ag+) and the π-electrons of the carbon-carbon double bonds in the analyte molecules.[5]
The strength of this interaction is influenced by:
-
Number of double bonds: More double bonds lead to stronger retention.
-
Configuration of double bonds: cis (Z) isomers, being more sterically hindered, form more stable complexes with silver ions than trans (E) isomers, resulting in longer retention times.[3]
-
Position of double bonds: The location of the double bond within the alkyl chain also affects the interaction strength.
For the separation of (E)- and (Z)-7-Dodecen-1-ol acetate, Ag-HPLC is the method of choice due to its high selectivity for the differential π-complexation of the geometric isomers.
Reversed-Phase HPLC (RP-HPLC): Optimizing for Shape Selectivity
In RP-HPLC, separation is primarily based on the hydrophobic interactions between the analytes and the nonpolar stationary phase. While less selective for geometric isomers than Ag-HPLC, RP-HPLC can be optimized to achieve separation. The key is to exploit subtle differences in the three-dimensional shape of the isomers, a concept known as "shape selectivity".[2]
Factors influencing shape selectivity in RP-HPLC include:
-
Stationary Phase Chemistry: Phenyl-based columns can offer enhanced selectivity for compounds with double bonds due to π-π interactions.[6] Polymeric C18 phases with optimal bonding density can also provide good shape selectivity.
-
Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile vs. methanol) can influence selectivity.
-
Temperature: Lower temperatures can enhance the separation of isomers by increasing the interaction differences with the stationary phase.[6]
Experimental Protocols
Protocol 1: High-Resolution Separation using Silver Ion HPLC
This protocol details the preparation of a silver ion column and the subsequent HPLC analysis.
3.1.1 Materials and Reagents
-
(E)-7-Dodecen-1-ol acetate and (Z)-7-Dodecen-1-ol acetate standards
-
HPLC-grade hexane, acetonitrile, and isopropanol
-
Silver nitrate (AgNO₃), ACS grade
-
HPLC column with a silica-based cation exchange packing (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD)
3.1.2 Preparation of the Silver Ion Column
The following workflow outlines the in-lab preparation of a silver-impregnated HPLC column.
Caption: Workflow for preparing a silver ion HPLC column.
3.1.3 HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | In-house prepared Ag-HPLC column (as described above) | Provides the necessary selectivity for geometric isomers. |
| Mobile Phase | Isocratic: 0.1% Acetonitrile in Hexane | A non-polar mobile phase allows for effective interaction with the silver ions. Acetonitrile acts as a weak eluent. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25°C | Room temperature is typically sufficient. |
| Detector | UV at 210 nm or ELSD | The acetate group provides weak UV absorbance at low wavelengths. ELSD is a more universal detector for this compound. |
| Injection Volume | 10 µL | Standard injection volume. |
| Sample Preparation | Dissolve standards in hexane to a concentration of 1 mg/mL | The sample should be dissolved in a solvent compatible with the mobile phase. |
3.1.4 Expected Results
Under these conditions, the (E)-isomer will elute before the (Z)-isomer due to its weaker interaction with the silver ions. Excellent baseline resolution is expected.
Protocol 2: Isomer Separation using Reversed-Phase HPLC
This protocol provides a starting point for developing an RP-HPLC method for separating the isomers.
3.2.1 Materials and Reagents
-
(E)-7-Dodecen-1-ol acetate and (Z)-7-Dodecen-1-ol acetate standards
-
HPLC-grade acetonitrile and water
-
RP-HPLC column with high shape selectivity (e.g., a Phenyl-Hexyl or a polymeric C18 column, 250 x 4.6 mm, 5 µm)
-
HPLC system with a UV or ELSD detector
3.2.2 HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm) | The phenyl stationary phase can provide π-π interactions that aid in the separation of unsaturated isomers.[6] |
| Mobile Phase | Isocratic: Acetonitrile/Water (75:25 v/v) | A typical reversed-phase mobile phase. The ratio may need optimization. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temperature | 20°C | Lower temperatures can enhance selectivity for isomers.[6] |
| Detector | UV at 210 nm or ELSD | As in the Ag-HPLC method. |
| Injection Volume | 10 µL | Standard injection volume. |
| Sample Preparation | Dissolve standards in acetonitrile to a concentration of 1 mg/mL | The sample should be dissolved in the mobile phase or a weaker solvent. |
3.2.3 Method Development and Optimization
Achieving baseline separation with RP-HPLC may require more method development than with Ag-HPLC. The following logical flow can guide the optimization process.
Caption: Logical workflow for RP-HPLC method optimization.
Data Interpretation and System Suitability
For both methods, system suitability should be established by calculating the resolution (Rs) between the (E) and (Z) peaks. A resolution of >1.5 indicates baseline separation.
Resolution (Rs) = 2(RT₂ - RT₁) / (W₁ + W₂)
Where RT is the retention time and W is the peak width at the base.
Complementary and Orthogonal Techniques
While HPLC is a powerful tool, Gas Chromatography (GC) is also widely used for pheromone analysis, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[1][7] GC can provide excellent resolution of volatile compounds like dodecenyl acetate and its isomers, especially when using long capillary columns with appropriate stationary phases. For definitive identification of biologically active isomers, GC coupled with an Electroantennographic Detector (GC-EAD) is the gold standard, as it directly measures the response of an insect antenna to the eluting compounds.[1][8]
Conclusion
The successful separation of (E)- and (Z)-7-Dodecen-1-ol acetate isomers is readily achievable with the appropriate HPLC methodology. Silver Ion HPLC stands out as the most selective and robust method for this specific application, leveraging the unique interaction between silver ions and double bonds. While Reversed-Phase HPLC offers a viable alternative, it may require more extensive method development to achieve the desired resolution. The protocols and principles outlined in this guide provide a solid foundation for developing and validating analytical methods for these and other challenging isomeric separations.
References
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.RSC Publishing.
- Straight Chain Arthropod Pheromones (SCAPs).Pherobase.
- Solid-Phase Extraction Chrom
- Application of Chiral Stationary Phases for the Separation of Vitamin A Acetate Isomers.
- Shape Selectivity in Reversed-Phase Liquid Chromatography.
- Role of Gas Chromatography in the Identification of Pheromones and Related Semiochemicals.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons.MDPI.
- Stationary phases for silver ion chromatography of lipids: Preparation and properties.
- Silver Ion Chrom
- Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids.PMC - NIH.
- Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus.PubMed.
- Introduction to Silver Ion Chrom
- Octadecanal as the Male-Produced Aggregation Pheromone of the Coconut Weevil, Amerrhinus ynca (Coleoptera).Semantic Scholar.
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. aocs.org [aocs.org]
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- 6. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Wind Tunnel Bioassay for Evaluating Insect Behavioral Response to (E)-7-Dodecen-1-ol acetate
An Application Note and Detailed Protocol
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for conducting a wind tunnel bioassay to evaluate the behavioral responses of male moths to (E)-7-Dodecen-1-ol acetate, a common lepidopteran sex pheromone component. Wind tunnel assays are a critical tool in chemical ecology, offering a semi-realistic environment to bridge the gap between laboratory electrophysiological studies and field trapping experiments. By simulating the natural dispersal of a pheromone plume, these bioassays allow for the precise quantification of key behaviors such as activation, upwind flight (anemotaxis), and source location. This protocol is designed for researchers in entomology, chemical ecology, and pest management to produce reliable and reproducible data on insect attraction to semiochemicals. We will detail the underlying principles, experimental setup, a step-by-step protocol, and methods for data analysis, with a focus on the European grapevine moth, Lobesia botrana, as a model organism.
Introduction and Scientific Principle
(E)-7-Dodecen-1-ol acetate (E7-12:Ac) is a semiochemical utilized in the chemical communication systems of numerous insect species, primarily as a female-emitted sex pheromone to attract conspecific males for mating.[1] Understanding the behavioral responses elicited by this compound is fundamental for developing effective pest management strategies, such as mating disruption or mass trapping.[2]
The wind tunnel bioassay is the gold-standard laboratory method for this purpose. It exploits the innate behavior of male moths to fly upwind in response to a pheromone plume.[3][4] The core principle involves creating a laminar airflow within an enclosed chamber, into which a precise dose of the pheromone is introduced from a point source. This generates a filamentous plume of odor that mimics natural conditions. A responsive male moth, upon detecting the pheromone, will initiate a programmed sequence of behaviors: taking flight, flying in a characteristic zigzag pattern upwind within the plume's boundaries, and ultimately locating the source.[5] This controlled environment allows for the systematic observation and quantification of these behaviors, providing a robust measure of the pheromone's attractiveness and the insect's responsiveness.[6]
Materials and Equipment
Wind Tunnel and Environmental Control
-
Wind Tunnel: Plexiglass or glass construction to minimize pheromone adsorption and allow clear observation (e.g., 200 cm L x 75 cm W x 75 cm H).[5]
-
Air Delivery System: Variable speed fan/blower capable of producing a laminar airflow of 0.2-0.5 m/s. The motor should be isolated to prevent vibration.[7]
-
Air Filtration: Activated charcoal filter at the air intake to purify incoming air.[7]
-
Lighting: Red light source (e.g., red fluorescent tubes or LEDs, >600 nm) for illumination during the insect's scotophase (dark period), as many moth species are nocturnal and do not perceive red light.[8]
-
Environmental Control: System to maintain temperature (25 ± 2°C) and relative humidity (60 ± 10%).[9]
-
Anemometer: To calibrate and monitor wind speed.
Test Organisms and Rearing
-
Target Insect: Naive, virgin male moths, 2-3 days post-eclosion. For this protocol, we use Lobesia botrana.
-
Rearing Supplies: Appropriate artificial diet and containers for larval development.
-
Pupal Chambers: Containers for pupae segregation by sex to ensure virginity of emerged adults.
-
Adult Cages: Cages for holding emerged adults with access to a sugar solution (e.g., 10% sucrose).
Chemical and Lure Preparation
-
(E)-7-Dodecen-1-ol acetate: High purity standard (>95%).
-
Solvent: High-purity hexane or pentane.
-
Dispensers: Rubber septa or filter paper discs (e.g., 1 cm diameter).
-
Micropipettes: For precise application of pheromone solution.
-
Fume Hood: For safe handling of solvents and chemicals.
Experimental and Data Collection Apparatus
-
Insect Release Platform: Small cage or platform at the downwind end of the tunnel.[8]
-
Lure Holder: Stand or clamp to position the pheromone source at the upwind end, typically in the center of the tunnel's cross-section.[10]
-
Video Recording Equipment: Camera with good low-light performance to record trials for later analysis.
-
Timer/Stopwatch.
Experimental Workflow and Design
The overall workflow is designed to ensure that the observed behaviors are a direct response to the chemical stimulus, free from confounding variables. This involves careful preparation of the insects, the pheromone lure, and the wind tunnel itself, followed by systematic execution and data recording.
Caption: Experimental workflow for the wind tunnel bioassay.
Table 1: Recommended Experimental Conditions
| Parameter | Recommended Value | Rationale |
| Wind Speed | 0.3 m/s | Mimics a gentle breeze, sufficient to create a plume without being too strong for moth flight. |
| Temperature | 25 ± 2°C | Optimal for flight activity of many temperate moth species.[9] |
| Relative Humidity | 60 ± 10% | Prevents desiccation of insects and maintains normal physiological activity.[9] |
| Light Condition | Red light (< 5 lux) | Simulates nocturnal conditions to elicit natural mating behaviors.[8] |
| Photoperiod | Testing during early to mid-scotophase | Moths exhibit peak sexual activity during their natural dark period. |
| Pheromone Dose | 1 ng - 10 µg | A dose-response curve should be generated to find the optimal concentration.[2] |
| Observation Time | 2-3 minutes per insect | Sufficient time for a responsive insect to locate the source.[8] |
| Control Group | Solvent-only dispenser | Essential to confirm that observed behaviors are due to the pheromone and not the solvent or other artifacts. |
Detailed Step-by-Step Protocol
Pre-Assay Preparation (24 hours prior)
-
Wind Tunnel Cleaning: Thoroughly wash the inside of the wind tunnel with a 70% ethanol solution, followed by a rinse with distilled water. Heat-bake removable parts if possible. Run the fan for at least 2-3 hours to vent any residual solvent vapors. This is critical to prevent chemical contamination between trials.[5]
-
Insect Selection: Select healthy, 2- to 3-day-old virgin male moths. Isolate each male in a small container (e.g., a glass vial with a mesh top) at least 1 hour before the experiment. Provide no food or water during this isolation period.
-
Pheromone Preparation: In a fume hood, prepare a stock solution of (E)-7-Dodecen-1-ol acetate in hexane. Create a range of serial dilutions (e.g., 0.1, 1, 10, 100 ng/µL) to test for a dose-response relationship.
-
Lure Preparation: Apply 10 µL of the desired pheromone dilution onto a filter paper disc or rubber septum. For the control, apply 10 µL of pure hexane. Allow the solvent to evaporate completely in the fume hood for at least 20 minutes. Prepare fresh lures for each replicate.[11]
Bioassay Execution
-
Establish Conditions: Turn on the wind tunnel fan and adjust the airflow to the desired speed (e.g., 0.3 m/s). Set the temperature, humidity, and lighting to the parameters specified in Table 1. Allow the system to stabilize for at least 30 minutes.
-
Insect Acclimatization: Place the individual male moth (still in its release container) onto the release platform at the downwind end of the tunnel. Let it acclimate to the tunnel conditions for 5-10 minutes.
-
Introduce Lure: Mount the pheromone lure (or solvent control) on the holder at the upwind end of the tunnel, ensuring it is in the center of the airflow.
-
Release and Observe: Begin video recording. Remotely open the release container. Observe the moth's behavior for a set period (e.g., 3 minutes) and score the behaviors listed in Table 2.
-
Post-Trial Procedure: After the observation period, remove the moth and the lure. If the moth did not fly, it can be gently prodded to confirm it is healthy; if it still does not fly, it should be excluded from the analysis.
-
Replication: Test at least 30 moths per treatment (pheromone dose) and for the control group. To avoid any temporal effects, alternate between treatments and the control.
-
Cleanup: After each day of experiments, repeat the cleaning procedure (Step 4.1.1) to ensure no pheromone residue remains.
Data Collection and Analysis
Behavioral Parameters (Ethogram)
The response of each male moth is quantified by recording the highest-level behavior it achieves in the sequence of attraction.
Table 2: Behavioral Quantification Score Sheet
| Behavior Code | Description | Criteria |
| NR | No Response | Insect remains quiescent on the release platform. |
| AC | Activation | Insect exhibits wing fanning, antennal movement, or walking, but does not take flight. |
| TF | Taking Flight | Insect initiates flight but does not orient into the wind.[8][12] |
| OF | Orientation Flight | Insect takes flight and flies upwind for at least 30 cm in the direction of the pheromone source.[8][12] |
| HU | Halfway Upwind | Insect flies upwind and crosses the halfway point of the tunnel length.[8][12] |
| SL | Source Location | Insect lands on or within 10 cm of the pheromone source.[8][12] |
Statistical Analysis
The collected data are typically compositional, representing the number of insects that achieved each behavioral step.
-
Data Transformation: Convert the raw counts for each behavioral category into percentages of the total number of moths tested for that treatment.
-
Hypothesis Testing:
-
To compare the distribution of behaviors across different treatments (e.g., control vs. different pheromone doses), a Chi-square (χ²) test of independence is appropriate.[12]
-
For analyzing the proportion of moths that achieve a specific key behavior (e.g., Source Location vs. all other outcomes), a Generalized Linear Model (GLM) with a binomial distribution can be used. This allows for robust analysis of binary outcomes (e.g., success/failure).[13]
-
-
Dose-Response Curve: Plot the percentage of moths achieving a key behavior (e.g., Orientation Flight or Source Location) against the logarithm of the pheromone dose to visualize the dose-response relationship.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no response in all treatments | - Insects are not in a responsive physiological state (wrong age, already mated, wrong time of day).- Environmental conditions are suboptimal.- Pheromone dose is too low or has degraded. | - Use 2-3 day old virgin males during their peak activity period.- Verify temperature, humidity, and airflow.- Prepare fresh pheromone dilutions and lures. |
| High response in control group | - Wind tunnel is contaminated with pheromone.- Solvent contains impurities. | - Perform a rigorous cleaning of the tunnel and all equipment.- Use high-purity HPLC-grade solvent. |
| Insects fly randomly, not upwind | - Airflow is turbulent, not laminar.- Wind speed is too high. | - Check for obstructions and ensure air straighteners are in place.- Reduce wind speed to the lower end of the recommended range (e.g., 0.2 m/s). |
References
-
PLoS ONE. (2013). Five parameters used in the wind tunnel bioassay: take flight (TF)... - ResearchGate. Available at: [Link]
-
Sharpington, P. J., Healy, T. P., & Copland, M. J. (2000). A wind tunnel bioassay system for screening mosquito repellents. Journal of the American Mosquito Control Association. Available at: [Link]
- Baker, T. C., & Linn, C. E., Jr. (1984). Wind Tunnels in Pheromone Research. In H. E. Hummel & T. A. Miller (Eds.), Techniques in Pheromone Research. Springer-Verlag.
-
World Health Organization. (n.d.). Bioassay methods for insecticide-treated nets: tunnel test. WHO Extranet. Available at: [Link]
-
Kempraj, V., et al. (2014). Could somebody advise me on how to analyse wind tunnel bioassay data? - ResearchGate. Available at: [Link]
-
Rasmussen, L. E., et al. (1997). Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus. Chemical Senses. Available at: [Link]
-
Biodiversity Heritage Library. (n.d.). A WIND TUNNEL BIOASSAY SYSTEM FOR SCREENING MOSQUITO REPELLENTS. Available at: [Link]
- Google Patents. (n.d.). Method for producing (E,Z)-7,9-dodecadienyl-1-acetate.
-
The Pherobase. (n.d.). Semiochemical compound: (E)-7-Dodecenyl acetate. Available at: [Link]
-
Rasmussen, L. E. L. (1997). Purification, Identification, Concentration and Bioactivity of (Z)-7-Dodecen-1-yl Acetate: Sex Pheromone of the Female Asian Elephant, Elephas maximus. ResearchGate. Available at: [Link]
-
The Hive. (n.d.). Log Ratio Methodology for Analysis of Compositional Data: A case of Olfactometer Bioassay Data from Insect Behavioural Studies. Available at: [Link]
-
Yashika Solutions. (2023). Insect Olfactometers. Available at: [Link]
-
ResearchGate. (2023). Dose Optimization in a Wind Tunnel to Determine the Effective Concentration preferred by Male Fall Armyworm Moths. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Adaptation of a four-arm olfactometer for behavioural bioassays of large beetles. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae). Available at: [Link]
-
Oxford Academic. (n.d.). Source and Cyclic Release Pattern of (Z)-7-Dodecenyl Acetate, the Pre-ovulatory Pheromone of the Female Asian Elephant. Available at: [Link]
-
. (n.d.). A six-arm olfactometer permitting simultaneous observation of insect attraction and odour trapping. Available at: [Link]
-
Sigma Scientific LLC. (n.d.). Bioassay Insect Wind Tunnels. Available at: [Link]
-
YouTube. (2022). Olfactory Behaviors Assayed by Four-quadrant Olfactometer. Available at: [Link]
-
US EPA. (n.d.). 7-Dodecen-1-ol, acetate, (7Z)- - Substance Details. Available at: [Link]
-
Plantix. (n.d.). How to make Pheromone traps for insect control in field crops. Available at: [Link]
-
USDA ARS. (n.d.). Active Spaces of Pheromone Traps for Plodia interpunctella (Lepidoptera: Pyralidae) in Enclosed Environments. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of cis-7-Dodecen-1-yl acetate (CAS 14959-86-5). Available at: [Link]
-
ResearchGate. (n.d.). Behavioral responses of male moths to a pheromone lure in the wind.... Available at: [Link]
Sources
- 1. Semiochemical compound: (E)-7-Dodecenyl acetate | C14H26O2 [pherobase.com]
- 2. researchgate.net [researchgate.net]
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- 4. A wind tunnel bioassay system for screening mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ento.psu.edu [ento.psu.edu]
- 6. libra.unine.ch [libra.unine.ch]
- 7. sigmascientificllc.com [sigmascientificllc.com]
- 8. researchgate.net [researchgate.net]
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- 10. Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to make Pheromone traps for insect control in field crops [plantix.net]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Co-elution in GC Analysis of Dodecenol Acetates
Welcome to the technical support center for the gas chromatographic (GC) analysis of dodecenol acetates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the common challenge of co-elution in these analyses. Dodecenol acetates, often key components of insect pheromones, possess numerous isomers (both geometric and positional) that can be difficult to resolve chromatographically.[1] This resource offers a structured approach to troubleshooting, moving from frequently asked questions to detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of co-elution when analyzing dodecenol acetates?
A1: Co-elution in the GC analysis of dodecenol acetates primarily stems from the structural similarity of their various isomers. These include:
-
Geometric Isomers (Z/E or cis/trans): These isomers have very similar boiling points, making their separation on standard non-polar GC columns challenging. Separation is typically driven by differences in the molecules' interactions with the stationary phase.[2]
-
Positional Isomers: The location of the double bond along the twelve-carbon chain can vary, leading to a series of isomers with closely related physical properties.
-
Enantiomers: If the dodecenol acetate possesses a chiral center, it can exist as a pair of enantiomers which will not be separated on a standard achiral GC column.[3]
Q2: I'm seeing broad or tailing peaks for my dodecenol acetate standards. What could be the issue?
A2: Peak broadening or tailing can be indicative of several issues:
-
Column Contamination: Active sites in the inlet liner or on the column itself can cause peak tailing.[4] Consider cleaning or replacing the inlet liner and trimming the first few centimeters of the column.[5]
-
Inappropriate Column Choice: Using a column with a stationary phase that is not well-suited for the polarity of dodecenol acetates can lead to poor peak shape.
-
Suboptimal Flow Rate: An incorrect carrier gas flow rate can lead to band broadening. There is an optimal flow rate for each column that provides the highest efficiency.[6]
-
Injection Technique: A slow injection or an injection volume that is too large can cause peak broadening.
Q3: Can I improve the separation of my dodecenol acetate isomers without changing the GC column?
A3: Yes, several parameters can be optimized to improve resolution:
-
Oven Temperature Program: Modifying the temperature ramp rate can significantly impact separation.[7] A slower ramp rate generally provides better resolution but increases analysis time.[8]
-
Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas can improve column efficiency and, consequently, resolution.
-
Injection Parameters: Optimizing the injection temperature and split ratio can lead to sharper peaks and better separation.
Q4: When should I consider using a chiral GC column?
A4: A chiral GC column is necessary when you need to separate enantiomers of a chiral dodecenol acetate.[9] Standard achiral columns cannot differentiate between enantiomers. Chiral columns contain a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.[3]
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
This section provides a step-by-step guide to systematically address co-elution problems encountered during the GC analysis of dodecenol acetates.
Problem 1: Co-elution of Geometric (Z/E) Isomers
The small differences in boiling points between Z and E isomers of dodecenol acetates make their separation on non-polar columns difficult. The elution order on these columns generally follows the boiling points of the analytes.[10]
Visualizing the Troubleshooting Workflow:
Caption: Workflow for resolving co-elution with matrix components.
Step-by-Step Protocol:
-
Enhance Sample Preparation:
-
Rationale: A cleaner sample extract will reduce the chances of co-elution with matrix interferences.
-
Protocol:
-
Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step into your sample preparation protocol to remove interfering compounds.
-
Select an SPE sorbent with a polarity that allows for the retention of interferences while the dodecenol acetates are eluted, or vice versa.
-
-
-
Consider Derivatization:
-
Rationale: Derivatization chemically modifies the analyte to alter its chromatographic properties. [11]This can shift its retention time away from the interfering matrix component. While dodecenol acetates are generally amenable to GC analysis without derivatization, this technique can be a powerful tool for resolving co-elution. [12] * Protocol (Example: Silylation):
-
Note: Silylation targets active hydrogens, which are not present in the acetate functional group. However, if the sample contains the corresponding dodecenols, silylation can be used to shift their retention times. Silylation replaces active hydrogens in functional groups like -OH with a silyl group, making the molecule more volatile and less polar. [12][13] 2. Thoroughly dry your sample extract, as silylation reagents are moisture-sensitive. [11] 3. Add a silylating agent (e.g., BSTFA with 1% TMCS) to the dried extract.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.
-
Inject the derivatized sample into the GC.
-
-
-
Utilize a More Selective Detector:
-
Rationale: If chromatographic separation is not achievable, a mass spectrometer (MS) detector can often distinguish between co-eluting compounds based on their different mass spectra.
-
Protocol:
-
If you are using a non-selective detector like a Flame Ionization Detector (FID), switch to a GC-MS system.
-
Operate the MS in full scan mode to identify the mass spectra of both the analyte and the co-eluting interference.
-
For quantification, use selected ion monitoring (SIM) mode, choosing a unique ion for the dodecenol acetate that is not present in the mass spectrum of the interfering compound.
-
-
References
-
ResearchGate. (n.d.). Chiral Gas Chromatography. Retrieved from [Link]
-
GC Derivatization. (n.d.). Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]
-
Agilent. (n.d.). Separation of acetate esters. Retrieved from [Link]
-
LCGC International. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]
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Phenomenex. (n.d.). GC Tech Tip: Parameters To Consider for GC Column. Retrieved from [Link]
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Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
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PMC - NIH. (2021, March 31). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Retrieved from [Link]
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ResearchGate. (2025, August 7). Effects of GC temperature and carrier gas flow rate on on-line oxygen isotope measurement as studied by on-column CO injection. Retrieved from [Link]
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Chromatography Forum. (2006, June 3). GC Troubleshooting for Solvent Peak separation. Retrieved from [Link]
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ResearchGate. (n.d.). Role of Gas Chromatography in the Identification of Pheromones and Related Semiochemicals. Retrieved from [Link]
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Troubleshooting low EAG response to synthetic E-7-Dodecen-1-ol acetate
Technical Support Center: Electroantennography (EAG)
A Senior Application Scientist's Guide to Troubleshooting Low EAG Response to Synthetic E-7-Dodecen-1-ol Acetate
Welcome to the technical support center for advanced electroantennography applications. This guide is designed for researchers, scientists, and professionals encountering weak or inconsistent EAG signals when using synthetic (E)-7-Dodecen-1-ol acetate. As your application science resource, my goal is to provide not just procedural steps, but the underlying rationale to empower you to diagnose and resolve issues logically and efficiently. A successful EAG experiment is a self-validating system, where each component—from the stimulus to the insect preparation to the recording hardware—is systematically verified.
Level 1 Troubleshooting: Stimulus & Biological Context
We begin with the most common and critical sources of error: the chemical stimulus itself and the biological preparation. An impeccable recording setup cannot compensate for a flawed stimulus or an unresponsive antenna.
Q1: My EAG response is negligible. Could my synthetic E-7-Dodecen-1-ol acetate be the problem?
Answer: Absolutely. This is the first area to investigate. A low response may not be an experimental failure, but a biologically correct result if the stimulus is inappropriate for the insect species. Consider the following causal factors:
-
Isomeric Purity and Specificity: This is the most critical checkpoint. Insect olfactory systems are often exquisitely tuned to specific isomers.[1][2] A low response to the (E)-isomer might be expected if your insect species' olfactory receptor neurons (ORNs) are specifically tuned to the (Z)-isomer or require a precise E/Z ratio for maximal response.[1]
-
Causality: Olfactory receptors have specific three-dimensional binding pockets. Geometric isomers like (E) and (Z) have different shapes, and only the correct one will effectively bind and activate the receptor.[2][3]
-
Actionable Advice:
-
Verify Literature: Double-check published research for your specific insect species to confirm which isomer ((E), (Z), or a blend) is biologically active.
-
Certificate of Analysis (CoA): Review the CoA for your synthetic compound. Confirm the isomeric purity is high (typically >95%). Contamination with the opposite isomer can sometimes inhibit a response.
-
Test the Opposite Isomer: If possible, acquire the (Z)-isomer and test it. A strong response to the (Z)-isomer would provide a definitive answer.
-
-
-
Chemical Purity & Degradation: The compound may have degraded or contain impurities. Acetates can hydrolyze over time, especially if exposed to moisture, yielding the corresponding alcohol and acetic acid, which will not elicit the same response.
-
Actionable Advice:
-
Proper Storage: Store pheromones in a cool, dark place (refrigerator or freezer) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[4]
-
Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment.
-
-
-
Solvent Choice and Concentration: The solvent and concentration are critical for effective stimulus delivery.
-
Causality: The solvent must be volatile enough to evaporate quickly from the filter paper, leaving the pheromone molecules to be carried in the airstream. High-purity solvents like hexane or paraffin oil are common.[5] The concentration must be within the dynamic range of the antenna's sensitivity. Too low, and it won't be detected; too high, and it can saturate the receptors, leading to adaptation and a reduced response on subsequent puffs.
-
Actionable Advice:
-
Run a Dose-Response Curve: This is a non-negotiable, self-validating experiment. A properly executed dose-response curve will show a sigmoidal relationship, confirming that your dilutions are correct and your preparation is responsive. See Protocol 1 below.
-
Solvent Control: Always include a "blank" stimulus with only the solvent to ensure it does not elicit a response.[5]
-
-
Q2: I've confirmed my pheromone is correct. How do I know my antennal preparation is viable?
Answer: The health and physiological state of the insect is a major variable. An excised antenna is a living tissue with a limited functional lifespan, typically around 30-60 minutes.
-
Insect Physiology: The responsiveness of an antenna is heavily influenced by the insect's age, sex, mating status, and overall health.[6] For sex pheromones, males are typically the responsive sex. Responsiveness can peak at a specific age (e.g., 2-3 days post-eclosion) and may be higher in virgin insects.
-
Causality: The expression of specific olfactory receptors and the overall sensitivity of the sensory neurons are under hormonal control and can change throughout the insect's life.[7]
-
Actionable Advice:
-
Standardize Insect Supply: Use insects of a known and consistent age, sex, and mating status.
-
Optimal Rearing: Ensure insects are reared under optimal conditions (temperature, humidity, diet) to produce healthy adults.
-
-
-
Antennal Health: A healthy preparation is paramount.
-
Actionable Advice:
-
Use a Positive Control: This is a critical self-validating step. Test the antenna's response to a general odorant known to elicit a strong response in a wide range of insects, such as Geraniol or (Z)-3-Hexen-1-ol. A strong response to the positive control but a weak response to your test compound points towards the stimulus being the issue, not the preparation.
-
Monitor Viability: Use a reference compound at regular intervals throughout the experiment to monitor the decline in antennal sensitivity.[8] This allows you to normalize your data and identify when a preparation is no longer viable.
-
Proper Mounting: Ensure a good electrical contact between the antenna and the electrodes. Poor contact is a frequent cause of low signal. See Protocol 2 for best practices.
-
-
Level 2 Troubleshooting: The EAG System & Environment
If you have validated your stimulus and antennal preparation, the next logical step is to scrutinize the recording apparatus and the surrounding environment. The goal here is to maximize the signal-to-noise ratio (SNR).
Q3: My baseline is very noisy or drifting, making it hard to see a small response. What's causing this and how can I fix it?
Answer: A high noise floor can easily obscure a real, but small, EAG response. Noise is typically environmental (electromagnetic interference) or biological (unstable preparation).
-
Electromagnetic Interference (50/60 Hz Hum): This is the most common source of noise. It originates from power lines, lights, and nearby electronic equipment.[9]
-
Causality: The EAG setup, with its high-impedance amplifier, acts like an antenna, picking up ambient electromagnetic fields.
-
Actionable Advice:
-
Use a Faraday Cage: This is the most effective solution. A properly grounded Faraday cage will shield your preparation from most external electrical noise.[10][11]
-
Proper Grounding: Ensure all components of your setup (amplifier, micromanipulators, Faraday cage) are connected to a single, common ground point to avoid ground loops.[9][12][13] A ground loop occurs when there are multiple paths to ground, creating small voltage differences that introduce noise.[9]
-
Switch Off Unnecessary Equipment: Turn off fluorescent lights, computer monitors, and other nearby electronics.
-
-
-
Unstable Baseline (Drift): A slow, steady drift in the baseline is often due to changes in the hydration of the antennal preparation or instability in the electrode-tissue interface.
-
Actionable Advice:
-
Humidified Airflow: Ensure the continuous air stream flowing over the antenna is humidified. This prevents the preparation from desiccating, which changes its resistance and causes drift.
-
Electrode Quality: Use freshly prepared glass capillaries filled with saline or high-quality conductive gel. Ensure there are no air bubbles at the electrode tip, as this will break the electrical circuit.[8]
-
Allow for Acclimation: Let the preparation stabilize in the humidified airstream for a few minutes before starting recordings.
-
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action |
| No Response to Pheromone, Good Response to Control | 1. Incorrect Isomer (E/Z) 2. Pheromone Degraded 3. Incorrect Concentration | 1. Verify literature for species-specific isomer. Test opposite isomer. 2. Use fresh stock/dilutions. 3. Perform a dose-response curve. |
| No Response to Any Stimulus (Pheromone or Control) | 1. Unhealthy/Non-viable Antenna 2. Poor Electrode Contact 3. Incorrect Insect Physiology | 1. Use fresh, healthy insects. 2. Remount antenna, check for air bubbles. 3. Verify age, sex, and mating status. |
| High Baseline Noise (50/60 Hz Hum) | 1. Electromagnetic Interference 2. Improper Grounding (Ground Loop) | 1. Use a grounded Faraday cage. Turn off nearby electronics. 2. Connect all equipment to a single ground point. |
| Drifting Baseline | 1. Antennal Desiccation 2. Unstable Electrode Contact | 1. Ensure continuous, humidified airflow. 2. Use fresh electrodes; check for air bubbles. |
| Weak Signal, Low SNR | 1. Low Amplifier Gain 2. Poor Electrode Contact | 1. Increase amplifier gain (without clipping the signal). 2. Remount antenna following best practices. |
Visualizations & Workflows
Systematic Troubleshooting Workflow
This diagram outlines a logical progression for diagnosing the root cause of a low EAG signal.
Caption: A logical flowchart for troubleshooting low EAG signals.
Standard EAG Experimental Setup
This diagram illustrates the key components and their connections in a typical EAG setup.
Caption: Diagram of a typical EAG recording apparatus.
Protocols for Self-Validation
Protocol 1: Dose-Response Curve Generation
This protocol establishes the sensitivity and dynamic range of your antennal preparation.
-
Prepare Serial Dilutions:
-
Create a stock solution of E-7-Dodecen-1-ol acetate (e.g., 1 µg/µL) in your chosen solvent (e.g., hexane).
-
Perform serial 10-fold dilutions to create a range of concentrations, for example: 100 ng/µL, 10 ng/µL, 1 ng/µL, 0.1 ng/µL, and 0.01 ng/µL.[5]
-
-
Prepare Stimulus Pipettes:
-
For each concentration, apply 10 µL of the solution onto a small strip of filter paper (e.g., Whatman No. 1).[5]
-
Allow the solvent to evaporate for 30-60 seconds.
-
Insert the filter paper into a clean Pasteur pipette. Prepare a solvent-only pipette as a control.
-
-
Stimulation Protocol:
-
Begin with the solvent control to establish a baseline.
-
Present the stimuli in ascending order of concentration, from lowest to highest, to avoid rapid adaptation.
-
Deliver a short, controlled puff of air (e.g., 0.5 seconds) through the pipette, directed into the humidified airstream flowing over the antenna.
-
Allow sufficient time between stimuli (e.g., 45-60 seconds) for the antenna to recover.
-
-
Data Analysis:
-
Measure the peak amplitude (in millivolts, mV) of the negative deflection for each response.
-
Subtract the average response to the solvent control from each measurement.
-
Plot the normalized response amplitude against the logarithm of the concentration. A successful experiment will yield a clear sigmoidal curve.
-
Protocol 2: Standardized Antennal Preparation
Consistency in preparation is key to reproducible results.
-
Insect Immobilization:
-
Gently immobilize a healthy, appropriately-aged insect. This can be done by placing it in a cut pipette tip or using dental wax.[10]
-
-
Antenna Excision:
-
Using micro-scissors, carefully excise one antenna at its base (scape or pedicel).[8] Avoid crushing or damaging the antennal tissue.
-
-
Electrode Preparation:
-
Mounting the Antenna:
-
Reference Electrode: Gently slide the base of the excised antenna into the tip of the reference electrode, ensuring a snug fit and good electrical contact.
-
Recording Electrode: Using a micromanipulator, bring the recording electrode into contact with the distal tip of the antenna. It is often necessary to cut the very tip of the antenna (last few segments) to ensure good contact with the haemolymph.[8]
-
Position the antenna within the humidified airstream, perpendicular to the flow.
-
References
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Chen, S., & Wang, C. (2023). Antennal Sensilla Basiconica Responses to Pheromones and General Odorants in Red Imported Fire Ants, Solenopsis invicta. MDPI. [Link]
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Kalinina, T., et al. (2020). Specific determination of hepatitis B e antigen by antibodies targeting precore unique epitope facilitates clinical diagnosis and drug evaluation against hepatitis B virus infection. PMC. [Link]
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Syntech. (n.d.). ELECTROANTENNOGRAPHY. Syntech. [Link]
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Plexon. (2021). Causes of Noise in Electrophysiological Recordings. Plexon. [Link]
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Oates, C. N., et al. (2020). Insect egg-induced physiological changes and transcriptional reprogramming leading to gall formation. PubMed. [Link]
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Olsson, S. B., & Kikas, T. (2015). Electroantennogram and Single Sensillum Recording in Insect Antennae. ResearchGate. [Link]
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Zúñiga-López, M. C., et al. (2023). Impact of Soil Nutrients on Chemical Composition and Antioxidant Activities of Dysphania ambrosioides Essential Oil in Southern Ecuador. MDPI. [Link]
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A-M Systems. (2024). How to Deal With Noise in Electrophysiology Rigs. A-M Systems. [Link]
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Guerrero, A., & Reddy, G. V. P. (2013). New Pheromones and Insect Control Strategies. ResearchGate. [Link]
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Klun, J. A., et al. (1973). Insect sex pheromones: minor amount of opposite geometrical isomer critical to attraction. Science. [Link]
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Guo, F., et al. (2018). Response to enantiomers of (Z3Z9)-6,7-epoxy-octadecadiene, sex pheromone component of Ectropis obliqua Prout (Lepidoptera: Geometridae). Florida Entomologist. [Link]
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Ghorbani, F., et al. (2024). Integrating Alkali Lignin into Electrospun PET Nanofibers for Enhanced Viral Protection in Respiratory Masks. ACS Omega. [Link]
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University of Göttingen. (n.d.). Electroantennography (EAG). University of Göttingen. [Link]
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Open Ephys. (n.d.). Troubleshooting Noise. GitHub Pages. [Link]
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Rasmussen, L. E. L., et al. (1997). Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus. PubMed. [Link]
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Li, G., et al. (2024). Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson). Frontiers in Physiology. [Link]
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Organic Chemistry Tutor. (2022). E/Z Stereodescriptors. YouTube. [Link]
- Lee, D. W., et al. (2015). Process for preparing sustained-release lure for combating pests.
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Zhang, A., et al. (2024). Overview of the electroantennography method. ResearchGate. [Link]
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Watkins, R. W., et al. (2010). The potential of an insect pheromone lure, Z-7-dodecen-1-yl acetate, compared with peanut butter to attract laboratory and wild rats and mice. ResearchGate. [Link]
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Wikipedia. (n.d.). Electroantennography. Wikipedia. [Link]
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Zeng, Y., et al. (2024). Rhein protects against renal aging and fibrotic injury by multiple targets through inhibition of TNF-α-mediated autophagy and necroptosis crosstalk. Frontiers in Pharmacology. [Link]
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Hume, C. A., et al. (2021). Enantiomeric Discrimination in Insects: The Role of OBPs and ORs. PMC. [Link]
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Witzgall, P., et al. (2010). Pheromone-Based Techniques in Sustainable Pest Management. ResearchGate. [Link]
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Park, K. C., & Baker, T. C. (2002). EAG response spectra across five different insect species to four different aliphatic alcohols. ResearchGate. [Link]
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N'Guessan, A. H., et al. (2024). Biological control of fall armyworm Sopdoptera frugiperda (Lepidoptera: Noctuidae) by using the pheromone Z7-dodecenyl acetate, Z11-hexadecenyl acetate, Z9-tetradecenyl acetate. International Journal of Environment, Agriculture and Biotechnology. [Link]
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Mentalab. (2021). How To Reduce Noise In EEG Recordings. Mentalab. [Link]
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Farmrootagritech. (n.d.). User Guide. Farmrootagritech. [Link]
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Zhang, T., et al. (2024). Allyl isothiocyanate ameliorates metabolic dysfunction-associated steatotic liver disease via vitamin D receptors in hepatocytes. Baishideng Publishing Group. [Link]
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Sahota, S. S., et al. (2022). Pheromone Detection by Raman Spectroscopy. OSTI.GOV. [Link]
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Audsley, N., et al. (2021). The Integrative Physiology of Hormone Signaling: Insights from Insect Models. Annual Review of Entomology. [Link]
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ResearchGate. (2015). I have been facing noise problem while doing extracellular field recordings. Can anyone help me?. ResearchGate. [Link]
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University of Hertfordshire. (n.d.). (E)-dodec-9-enyl acetate. AERU. [Link]
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Pérez-Sánchez, H., et al. (2023). Terpenic Constituents of Essential Oils with Larvicidal Activity against Aedes Aegypti: A QSAR and Docking Molecular Study. MDPI. [Link]
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Validation & Comparative
Decoding Specificity: A Comparative Guide to the Cross-reactivity of Insect Olfactory Receptors to Dodecenol Isomers
For researchers in neuroethology, chemical ecology, and pest management, understanding the specificity of insect olfactory receptors (ORs) is paramount. These receptors are the primary interface between an insect and its chemical environment, governing critical behaviors such as mating, oviposition, and foraging. Dodecenol and its isomers are common components of lepidopteran sex pheromones, and the ability of a male moth to distinguish between subtle variations in these chemical cues is often the difference between successful reproduction and evolutionary dead ends. This guide provides a comparative analysis of the cross-reactivity of insect ORs to various dodecenol isomers, supported by experimental data and detailed protocols.
The Challenge of Specificity in Olfaction
Insects have evolved highly sensitive and selective olfactory systems to detect and discriminate a vast array of volatile compounds. Olfactory receptors, which are ligand-gated ion channels located on the dendrites of olfactory sensory neurons (OSNs), are at the heart of this system.[1] The binding of a specific odorant molecule to an OR triggers a conformational change, leading to the opening of an ion channel and the generation of an action potential. This signal is then relayed to the brain, where it is processed to elicit a behavioral response.
The central question for researchers is: how specific are these receptors? Can a receptor be activated by molecules other than its primary ligand? This phenomenon, known as cross-reactivity, has significant implications for understanding the evolution of pheromone communication systems and for the development of species-specific pest control strategies.[2]
Comparative Analysis of Olfactory Receptor Responses
To illustrate the principles of OR cross-reactivity, we will focus on the codling moth, Cydia pomonella, a well-studied model organism in chemical ecology. The primary component of the female-produced sex pheromone is (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone. The male moth possesses highly specialized ORs to detect this molecule.
A study by Bäckman et al. (2000) investigated the response of the most abundant type of olfactory receptor neuron in male C. pomonella antennae to codlemone and its geometric isomers using the single-sensillum recording (SSR) technique.[2][3] The results provide a clear quantitative comparison of receptor activation.
| Compound | Structure | Relative Response (Compared to (E,E)-8,10-dodecadien-1-ol) |
| (E,E)-8,10-dodecadien-1-ol | (E,E)-isomer | 100% (at a given dose) |
| (E,Z)-8,10-dodecadien-1-ol | (E,Z)-isomer | ~10% (response comparable to a tenfold lower dose of the (E,E)-isomer) |
| (Z,E)-8,10-dodecadien-1-ol | (Z,E)-isomer | ~10% (response comparable to a tenfold lower dose of the (E,E)-isomer) |
| (Z,Z)-8,10-dodecadien-1-ol | (Z,Z)-isomer | ~10% (response comparable to a tenfold lower dose of the (E,E)-isomer) |
Data synthesized from Bäckman et al. (2000).[2][3]
This data clearly demonstrates that while the receptor is most sensitive to the primary pheromone component, it does exhibit a degree of cross-reactivity to other geometric isomers. However, the significantly lower response to the isomers highlights the remarkable specificity of the receptor, which is crucial for preventing interspecies mating.
Experimental Methodologies for Assessing Olfactory Receptor Function
Two primary techniques are employed to characterize the response profiles of insect olfactory receptors: in vivo electrophysiological recordings from the insect antenna and in vitro functional expression in heterologous systems.
Single-Sensillum Recording (SSR)
SSR is a powerful electrophysiological technique that allows for the direct measurement of action potentials from individual olfactory sensory neurons.[4] This method provides unparalleled insight into the sensitivity and selectivity of a specific neuron and its resident ORs.[4]
Step-by-Step SSR Protocol:
-
Insect Preparation: An adult male moth is immobilized in a pipette tip, with its head and antennae exposed. The antenna is then stabilized on a glass slide using dental wax or a similar adhesive.
-
Electrode Placement: A sharp, tungsten recording electrode is carefully inserted at the base of a single olfactory sensillum using a micromanipulator. A reference electrode is inserted into the insect's eye or another part of the body.
-
Odorant Delivery: A continuous stream of charcoal-filtered and humidified air is passed over the antenna. A puff of air containing a known concentration of the test odorant is then injected into the airstream for a defined duration (e.g., 500 ms).
-
Data Acquisition and Analysis: The electrical signals are amplified, filtered, and recorded. The number of action potentials (spikes) generated in response to the odorant stimulus is counted and compared to the spontaneous firing rate of the neuron.
Caption: Workflow for Single-Sensillum Recording (SSR).
Heterologous Expression in Xenopus Oocytes
To definitively link a specific OR gene to its ligand, functional expression in a heterologous system is often employed. Xenopus laevis oocytes provide a robust and reliable platform for expressing insect ORs and measuring their responses to odorants using two-electrode voltage-clamp electrophysiology.[5]
Step-by-Step Heterologous Expression Protocol:
-
cRNA Synthesis: The coding sequence of the olfactory receptor of interest and its co-receptor (Orco) are subcloned into an expression vector. Capped complementary RNA (cRNA) is then synthesized in vitro.
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus frog and treated with collagenase to remove the follicular cell layer.
-
cRNA Injection: A precise amount of the OR and Orco cRNAs are co-injected into the cytoplasm of each oocyte.
-
Incubation: The injected oocytes are incubated for 3-7 days to allow for receptor expression and insertion into the cell membrane.
-
Two-Electrode Voltage-Clamp Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is perfused with a buffer solution, and odorants are applied. The inward current generated upon odorant binding is measured.
The Molecular Basis of Isomer Discrimination
The ability of an olfactory receptor to discriminate between closely related isomers lies in the three-dimensional structure of its ligand-binding pocket. While the overall structure of insect ORs is still an active area of research, it is understood that the binding pocket is formed by a specific arrangement of amino acid residues within the transmembrane domains of the receptor protein.
The precise shape, size, and chemical properties of this pocket create a highly selective environment. The primary ligand, such as (E,E)-8,10-dodecadien-1-ol in the case of C. pomonella, fits optimally into this pocket, maximizing the contact points and stabilizing the active conformation of the receptor. Geometric isomers, while having the same molecular formula, possess different spatial arrangements of atoms. These subtle structural differences can lead to a less favorable fit within the binding pocket, resulting in a weaker or less stable interaction and, consequently, a reduced receptor response.
Caption: Simplified model of ligand-receptor interaction and signaling.
Conclusion and Future Directions
The study of olfactory receptor cross-reactivity to dodecenol isomers reveals the exquisite tuning of insect sensory systems. While a degree of cross-reactivity exists, the significantly stronger response to the primary pheromone component underscores the importance of stereochemistry in chemical communication. Methodologies such as single-sensillum recording and heterologous expression are indispensable tools for quantifying these interactions.
Future research, aided by advances in cryo-electron microscopy and computational modeling, will undoubtedly provide a more detailed structural understanding of the ligand-receptor interactions that govern olfactory specificity. This knowledge will not only deepen our fundamental understanding of insect sensory biology but also pave the way for the design of novel, highly specific, and environmentally benign pest management strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
